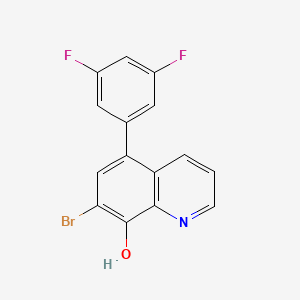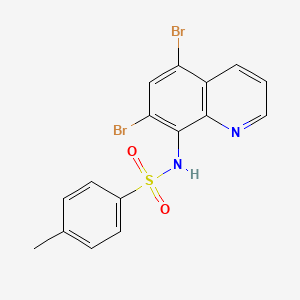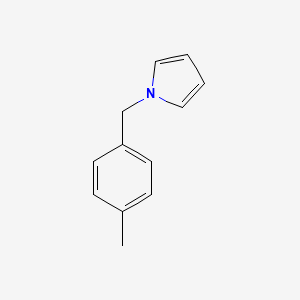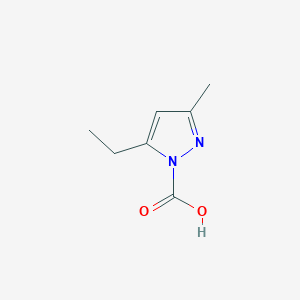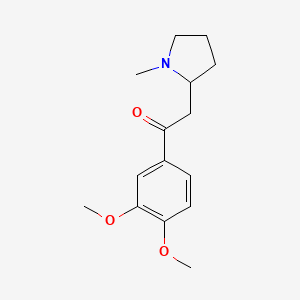
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of methoxy groups on the phenyl ring and a pyrrolidine ring makes this compound unique and potentially interesting for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 1-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)ethanone: Similar structure but without the methyl group on the pyrrolidine ring.
1-(3,4-Dimethoxyphenyl)-2-(1-methylpiperidin-2-YL)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is unique due to the presence of both methoxy groups on the phenyl ring and the methyl group on the pyrrolidine ring. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
属性
CAS 编号 |
67257-68-5 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C15H21NO3/c1-16-8-4-5-12(16)10-13(17)11-6-7-14(18-2)15(9-11)19-3/h6-7,9,12H,4-5,8,10H2,1-3H3 |
InChI 键 |
RVRFITVRAQOIKN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1CC(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-](/img/structure/B12880003.png)
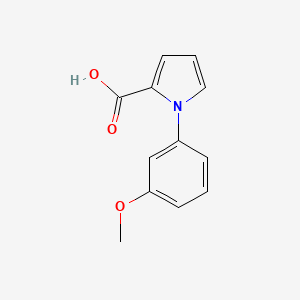
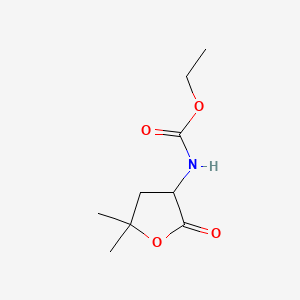
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
